![molecular formula C15H15FN4O B2614955 2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034285-18-0](/img/structure/B2614955.png)
2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
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Description
2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first and second-generation EGFR TKIs.
Scientific Research Applications
Clinical Trial Applications
One of the closest analogues, 5-Fluoro-Pyrimidinone (5FP), an oral pro-drug of 5-Fluorouracil (5FU), has been evaluated for its anti-tumor activity against colon and leukemia models in mice. A Phase I clinical trial aimed to determine the maximum tolerated dose (MTD) of 5FP, its toxicity, and pharmacokinetic profile, demonstrating its potential in chemotherapy treatments (LoRusso et al., 2002).
Pharmacodynamic and Pharmacokinetic Characterization
The pharmacodynamic and pharmacokinetic properties of CERC-301, a compound related by its pyrimidin-2-ylamino component, have been characterized to guide dose selection in clinical trials for major depressive disorder. This selective N-methyl-D-aspartate (NMDA) receptor antagonist shows high-binding affinity and efficacy in preclinical models, demonstrating the relevance of such compounds in neuropsychiatric disorder treatment (Garner et al., 2015).
Biodistribution and Radiation Dosimetry Studies
Related studies on 2-(18)F-Fluoro-A-85380, a radioligand for imaging central nicotinic acetylcholine receptors (nAChRs), provide insights into the biodistribution and radiation dosimetry in healthy volunteers. Such research underscores the application of fluorophenyl-pyrimidinylamino compounds in diagnostic imaging and the assessment of exposure risks (Bottlaender et al., 2003).
Cholesterol Absorption Inhibition
The compound Ezetimibe, which shares structural features with the queried chemical, specifically its fluorophenyl component, is used to inhibit cholesterol absorption. Studies on its absorption, metabolism, and excretion in humans highlight the importance of such compounds in managing hypercholesterolemia, illustrating their therapeutic applications beyond oncology (Patrick et al., 2002).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-4-2-11(3-5-12)8-14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,8-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHBBMQPOVJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone |
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